Molecular Weight and Rotatable Bond Advantage Over the Furan-2-yl-Substituted Analog (CAS 1219902-34-7)
The target compound has a molecular weight of 310.3 g/mol and 7 rotatable bonds, compared to ~377.4 g/mol and 8 rotatable bonds for the furan-2-yl pyridazinone analog (CAS 1219902-34-7) . The lower molecular weight and reduced rotatable bond count place the target compound deeper within fragment-like chemical space (MW < 300 is ideal for fragments; the target compound is only 10 Da above this threshold), whereas the furan analog is well into lead-like territory [1]. This difference is quantifiable: a ΔMW of approximately −67 Da and ΔrotB of −1 versus the furan analog, meaning the target compound is more suitable for fragment-based screening cascades where low MW and limited flexibility are desired.
| Evidence Dimension | Molecular weight (g/mol) and rotatable bond count |
|---|---|
| Target Compound Data | MW = 310.3 g/mol; Rotatable bonds = 7 (estimated from SMILES) |
| Comparator Or Baseline | N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1219902-34-7): MW ≈ 377.4 g/mol; Rotatable bonds ≈ 8 |
| Quantified Difference | ΔMW ≈ −67 Da; ΔRotatable bonds = −1 |
| Conditions | Structural analysis from SMILES and molecular formula data; rotatable bonds defined by standard chemical graph rules. |
Why This Matters
Lower molecular weight and fewer rotatable bonds improve the compound's suitability for fragment-based screening, where initial hits require MW < 300 Da and structural simplicity.
- [1] Congreve, M., et al. (2003). A 'Rule of Three' for fragment-based lead discovery. Drug Discovery Today, 8(19), 876-877. View Source
